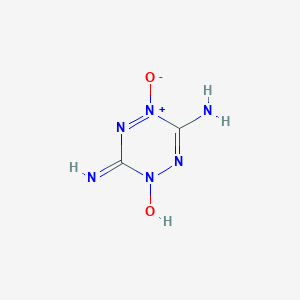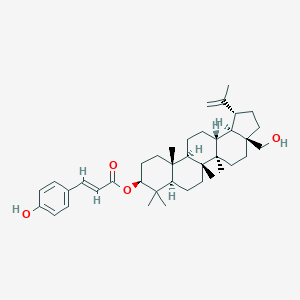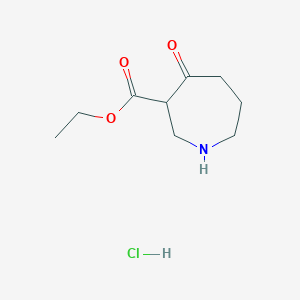
4-(4-methylphenyl)-1H-Pyrazole-3-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Esters are a class of organic compounds that are derived from carboxylic acids . They are frequently the source of flavors and aromas in many fruits and flowers . Esters also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol) .
Synthesis Analysis
Esters can be synthesized from carboxylic acids, acid chlorides, and acid anhydrides . Carboxylic acids can react with alcohols to form esters in the presence of an acid catalyst . Acid chlorides and acid anhydrides also react with alcohols to form esters .Molecular Structure Analysis
Like the H–O–H bond in water, the R–O–H bond in alcohols is bent, and alcohol molecules are polar . This relationship is particularly apparent in small molecules and reflected in the physical and chemical properties of alcohols with low molar mass .Chemical Reactions Analysis
Esters can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Basic hydrolysis can be used to convert fats and oils into soap and is called a saponification reaction . Esters can be converted to amides via an aminolysis reaction . They can also undergo trans-esterification reactions to form different esters . Esters can be reduced to form alcohols or aldehydes depending on the reducing agent . Esters also react with organometallic compounds to form tertiary alcohols .Physical And Chemical Properties Analysis
Esters are often associated with pleasant smells and are frequently used in perfumes . They are also used as solvents for a variety of chemical reactions . The physical and chemical properties of esters can vary widely depending on their structure .Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)12-11(8-14-15-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWIYVCLAFXSDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Benzo[b]thiophene-4-carbaldehyde](/img/structure/B180431.png)


